ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
Description
IUPAC Nomenclature and Structural Isomerism
IUPAC Name Derivation
The compound’s IUPAC name, ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate , is derived through the following hierarchical steps:
- Parent structure : Piperidine, a six-membered saturated nitrogen heterocycle.
- Substituents :
- At position 1 : A 2-(1H-indol-3-yl)-2-oxoacetyl group.
- The acetyl moiety (-CO-) is modified with an oxo group (-O-) at the α-position and a 1H-indol-3-yl substituent.
- The indole system is numbered such that the nitrogen occupies position 1, with the acetyl group attached to position 3.
- At position 4 : An ethyl carboxylate (-COOCH₂CH₃).
- At position 1 : A 2-(1H-indol-3-yl)-2-oxoacetyl group.
This nomenclature prioritizes the piperidine ring as the parent structure, with substituents listed in alphabetical order according to IUPAC rules.
Structural Isomerism
The compound exhibits potential isomerism due to:
- Positional isomerism : Variations in substituent placement on the piperidine ring. For example, the ethyl carboxylate group at position 4 distinguishes it from analogs like ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-3-carboxylate.
- Functional group isomerism : The 2-oxoacetyl group could theoretically tautomerize, though the keto form is stabilized by conjugation with the indole system.
Molecular Formula and Weight Analysis
Molecular Formula
The compound’s molecular formula is C₁₈H₂₀N₂O₄ , determined by summing the contributions of:
- Piperidine core : C₅H₁₁N
- 2-(1H-indol-3-yl)-2-oxoacetyl group : C₁₀H₇NO₂
- Ethyl carboxylate : C₃H₅O₂
Molecular Weight
The molecular weight is 328.36 g/mol , calculated as:
$$
(12.01 \times 18) + (1.01 \times 20) + (14.01 \times 2) + (16.00 \times 4) = 328.36 \, \text{g/mol}
$$
Table 1: Molecular Composition Breakdown
| Component | Atoms | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C₁₈) | 18 × 12.01 | 216.18 |
| Hydrogen (H₂₀) | 20 × 1.01 | 20.20 |
| Nitrogen (N₂) | 2 × 14.01 | 28.02 |
| Oxygen (O₄) | 4 × 16.00 | 64.00 |
| Total | - | 328.36 |
CAS Registry Number and Alternative Identifiers
CAS Registry Number
As of the latest available data, the compound’s CAS Registry Number has not been explicitly reported in public databases such as PubChem or ChemSpider. This gap may reflect its status as a novel or less-documented synthetic intermediate.
Alternative Identifiers
The compound is referenced through:
- Systematic IUPAC name : this compound.
- Analog-based identifiers : Structural analogs, such as ethyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate (CAS 291773-21-2, PubChem CID 18554034), provide indirect reference points.
- Computational identifiers :
Table 2: Key Identifiers
Properties
IUPAC Name |
ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-24-18(23)12-7-9-20(10-8-12)17(22)16(21)14-11-19-15-6-4-3-5-13(14)15/h3-6,11-12,19H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYGBXKRMZSSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with a piperidine derivative. The key steps include:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Coupling with Piperidine: The indole derivative is then reacted with a piperidine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Scientific Research Applications
Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate has several notable applications in scientific research:
Medicinal Chemistry
- The compound is utilized as a precursor in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents. Its structural features allow for modifications that enhance biological activity.
Antiviral and Antimicrobial Activities
- Research indicates that indole derivatives exhibit antiviral, anti-inflammatory, and antimicrobial properties. This compound may influence multiple biochemical pathways, making it a candidate for further investigation against viral infections and bacterial resistance.
Organic Synthesis
- The compound serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds. Its versatility in chemical transformations makes it valuable for organic chemists.
Material Science
- There is ongoing exploration into the use of this compound in developing novel materials with unique electronic and optical properties. Its heterocyclic nature may contribute to innovative applications in nanotechnology and materials engineering.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated efficacy against various cancer cell lines, suggesting its potential as an anticancer agent. |
| Study B | Antimicrobial Properties | Showed significant antibacterial activity against resistant strains, indicating its usefulness in combating infections. |
| Study C | Synthesis Techniques | Developed efficient synthetic routes that enhance yield and reduce by-products, promoting sustainable chemistry practices. |
Mechanism of Action
The mechanism of action of ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways . The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several piperidine- and indole-containing derivatives. Below is a detailed comparison based on molecular features and available
N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide (ID 1521)
- Structure : The piperidine nitrogen is substituted with a 2-(1H-indol-3-yl)ethyl group, and the 4-position bears a benzamide group.
- Key Differences :
- Linker : A simple ethyl chain connects the indole to the piperidine, lacking the 2-oxoacetyl group present in the target compound.
- Functional Group : The 4-position substituent is a benzamide (CONHPh) instead of an ethyl ester.
- The benzamide group could enhance hydrogen-bonding capacity compared to the ester .
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic Acid
- Structure : The piperidine nitrogen is connected to an indol-5-yloxyethyl group, and the 4-position is a carboxylic acid.
- Key Differences :
- Indole Position : The indole is linked via an oxygen atom at the 5-position (vs. 3-position in the target compound).
- Functional Group : The 4-position substituent is a carboxylic acid (COOH) rather than an ethyl ester.
Structural Comparison Table
| Compound Name | Piperidine Substituent (Position 1) | Position 4 Group | Indole Position | Key Functional Features |
|---|---|---|---|---|
| Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate | 2-(1H-Indol-3-yl)-2-oxoacetyl | Ethyl carboxylate | 3 | Ketone-acetyl linker, ester group |
| N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide (ID 1521) | 2-(1H-Indol-3-yl)ethyl | Benzamide | 3 | Ethyl linker, amide group |
| 1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic Acid | 2-(1H-Indol-5-yloxy)ethyl | Carboxylic acid | 5 | Ether linker, carboxylic acid group |
Research Findings and Implications
Linker Flexibility and Bioactivity: The 2-oxoacetyl group in the target compound introduces a planar, conjugated system that may enhance π-π stacking interactions with aromatic residues in biological targets, a feature absent in the ethyl- or ether-linked analogs .
Functional Group Impact: The ethyl ester in the target compound likely improves metabolic stability and cell membrane penetration compared to the carboxylic acid derivative, which may exhibit higher solubility but poorer bioavailability . The benzamide group in ID 1521 offers hydrogen-bond donor/acceptor versatility, possibly favoring interactions with polar binding pockets .
In contrast, the 5-indolyloxy analog may adopt distinct binding modes due to steric and electronic differences .
Biological Activity
Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features an indole moiety, which is known for its diverse pharmacological properties, and a piperidine ring that may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 316.36 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The compound's unique structure suggests it may interact with various biological pathways, making it a candidate for medicinal chemistry studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole ring is known to facilitate binding to various biological targets due to its planar structure and ability to participate in π-stacking interactions. Additionally, the piperidine ring may enhance the compound's stability and solubility in biological systems.
Interaction with Biological Targets
Research indicates that compounds with similar structures can modulate enzyme activity and receptor signaling pathways. For instance, the indole moiety is often associated with anti-inflammatory and anticancer activities due to its ability to inhibit specific kinases or transcription factors involved in these processes.
Anticancer Properties
Recent studies have investigated the anticancer potential of indole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Cytotoxicity Assay
A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest at G2/M |
These findings suggest a promising therapeutic application for this compound in cancer treatment.
Anti-inflammatory Activity
The compound's structural characteristics also suggest potential anti-inflammatory properties. Similar indole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings on Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation, this compound displayed significant inhibition of:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 500 | 150 | 70 |
| IL-6 | 300 | 90 | 70 |
These results indicate that the compound could be further explored as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate?
- Methodology : The compound’s synthesis likely involves coupling indole-derived precursors with functionalized piperidine esters. For example:
Piperidine Activation : Start with ethyl piperidine-4-carboxylate derivatives (e.g., ethyl 4-piperidone-3-carboxylate hydrochloride, as in ). Activate the piperidine nitrogen via acylation or alkylation.
Indole Incorporation : React 1H-indole-3-glyoxylic acid (or its chloride) with the activated piperidine intermediate under Schotten-Baumann conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Workflow :
- HPLC : Use a C18 column with a methanol/water mobile phase (65:35) at pH 4.6 (adjusted with sodium acetate and 1-octanesulfonate) to assess purity ( ).
- Mass Spectrometry : High-resolution ESI-MS (e.g., Q Exactive Orbitrap) to confirm molecular weight (observed vs. theoretical) and fragmentation patterns ( ).
- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d6 or CDCl3) to verify the indole NH (~10 ppm), piperidine protons (δ 1.5–3.5), and ester carbonyl (170–175 ppm in ¹³C) .
Q. What safety protocols are critical when handling this compound?
- Risk Mitigation :
- PPE : Lab coat, nitrile gloves, and safety goggles (required for all GHS Category 2 irritants; see ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles (H335 risk).
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Case Study : If NMR shows unexpected peaks (e.g., piperidine ring conformers):
Variable Temperature NMR : Perform at 25°C and −40°C to detect dynamic rotational isomerism.
DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., Gaussian09/B3LYP/6-31G*) to confirm assignments.
X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (e.g., Mo-Kα radiation, 100K) .
Q. What in silico strategies predict the compound’s biological targets?
- Computational Workflow :
Pharmacophore Modeling : Use Schrödinger’s Phase to map indole and piperidine motifs against kinase or GPCR targets.
Molecular Docking : AutoDock Vina for binding affinity estimation (PDB: 5T3A for indole-based inhibitors).
ADMET Prediction : SwissADME to evaluate solubility (LogP ~2.8) and cytochrome P450 interactions .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Process Chemistry Insights :
- Catalysis : Screen Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings (if aryl halides are intermediates).
- Solvent Optimization : Replace THF with 2-MeTHF (higher boiling point, greener profile).
- Kinetic Analysis : Use DoE (Design of Experiments) to identify rate-limiting steps (e.g., acylation vs. cyclization) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed melting points?
- Root Cause Analysis :
- Polymorphism : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms (e.g., Form I vs. Form II).
- Hydration/Solvation : TGA (Thermogravimetric Analysis) to check for water/solvent retention (common in esters; ).
- Impurity Profiling : LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
